molecular formula C25H22N6O3 B2692227 N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide CAS No. 1251692-73-5

N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide

Cat. No. B2692227
CAS RN: 1251692-73-5
M. Wt: 454.49
InChI Key: APPKROFNKMZLBB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C25H22N6O3 and its molecular weight is 454.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

The synthesis and biological assessment of [1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which incorporate 1,2,4-oxadiazol cycles, have gained attention due to their diverse biological properties. A study by Karpina et al. (2019) developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. This research synthesized 32 analogs bearing a 1,2,4-oxadiazole cycle, demonstrating a convenient synthesis scheme starting from commercially available chloropyridine carboxylic acids with amidoximes. The structures of these compounds were proven by 1H NMR spectroscopy, and their pharmacological activities were predicted and studied, showcasing the applicability of this synthetic approach for producing diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Molecular Docking and Antimicrobial Activity

Another study focused on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives. This research initiated with the synthesis of novel pyridine and fused pyridine derivatives, leading to compounds subjected to in silico molecular docking screenings. These compounds exhibited moderate to good binding energies on the target protein and showed antimicrobial and antioxidant activity, highlighting their potential for further biological applications (Flefel et al., 2018).

Insecticidal Assessment

The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, have also been explored. New compounds were synthesized and evaluated as insecticidal agents, indicating the potential of these heterocyclic compounds in pest control applications (Fadda et al., 2017).

Antimicrobial and Anticancer Activities

Research on the synthesis and antimicrobial activity of new heterocycles incorporating an antipyrine moiety revealed a variety of novel compounds with potential antimicrobial properties. This study utilized key intermediates for the synthesis of new heterocycles, which were tested and evaluated for their antimicrobial capabilities (Bondock et al., 2008).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3/c1-15-7-4-10-18(13-15)22-27-24(34-29-22)19-11-6-12-30-23(19)28-31(25(30)33)14-20(32)26-21-16(2)8-5-9-17(21)3/h4-13H,14H2,1-3H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPKROFNKMZLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=C(C=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide

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